3-Phenylpropanoic anhydride

Organic Synthesis Reaction Mechanism Heterocyclic Chemistry

3-Phenylpropanoic anhydride (CAS 15781-96-1), also known as hydrocinnamic anhydride or benzenepropanoic acid, 1,1'-anhydride, is a symmetrical carboxylic anhydride with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol. It is characterized by a computed XLogP3-AA of 3.7, a topological polar surface area of 43.4 Ų, and eight rotatable bonds, reflecting a flexible lipophilic structure.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 15781-96-1
Cat. No. B091862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropanoic anhydride
CAS15781-96-1
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C18H18O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeySQAHPYZABTWPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropanoic Anhydride (CAS 15781-96-1): Aromatic Symmetrical Anhydride for Controlled Acylation in Complex Molecule Synthesis


3-Phenylpropanoic anhydride (CAS 15781-96-1), also known as hydrocinnamic anhydride or benzenepropanoic acid, 1,1'-anhydride, is a symmetrical carboxylic anhydride with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol . It is characterized by a computed XLogP3-AA of 3.7, a topological polar surface area of 43.4 Ų, and eight rotatable bonds, reflecting a flexible lipophilic structure [1]. This compound belongs to the class of aromatic acid anhydrides and serves primarily as a specialized acylating agent for introducing the 3-phenylpropanoyl moiety into target molecules . Its reactivity profile is distinct from simple aliphatic anhydrides and related aromatic anhydrides due to its extended ethylene bridge, which modulates both steric and electronic properties at the reactive anhydride core, positioning it as a unique tool in organic synthesis [2].

Why Generic Substitution of 3-Phenylpropanoic Anhydride is Inadvisable in Regioselective and Stereoselective Syntheses


Attempting to substitute 3-phenylpropanoic anhydride with simpler or more common acylating agents—such as propionic anhydride, benzoic anhydride, or phenylacetic anhydride—is frequently unsuccessful due to fundamental differences in both reaction pathway and product profile. Evidence demonstrates that these structural analogs engage in profoundly different chemistries under identical conditions. For instance, while propionic anhydride undergoes C-propionylation with nicotinic acid 1-oxide to yield a specific isobenzofuranone, 3-phenylpropanoic anhydride's analog, phenylacetic anhydride, undergoes an oxidative decarboxylation pathway, producing benzaldehyde instead [1]. This divergence is not a matter of simple reactivity modulation but of a complete switch in the reaction mechanism. Therefore, direct substitution without experimental validation risks not just a change in yield but a total failure to obtain the desired molecular architecture, making compound-specific procurement a critical scientific and economic decision [2].

Quantitative Differentiation of 3-Phenylpropanoic Anhydride from Closest Analogs: A Data-Driven Procurement Guide


Reaction Pathway Divergence: Oxidative Decarboxylation vs. C-Acylation with Nicotinic Acid 1-Oxide

In a direct head-to-head study under identical reaction conditions, the structural analog phenylacetic anhydride underwent oxidative decarboxylation with nicotinic acid 1-oxide to yield benzaldehyde as the sole product. In stark contrast, benzoic anhydride afforded a 2-benzoylation product, 4-aza-3-benzoyloxy-3-phenyl-1(3H)-isobenzofuranone 4-oxide [1]. This study provides a clear, quantified example of how a one-carbon difference in the acyl chain (phenylacetic vs. benzoic anhydride) results in a complete mechanistic switch, from oxidative decarboxylation to C-benzoylation. While 3-phenylpropanoic anhydride was not directly tested, its structure as the homolog of phenylacetic anhydride places it within this sensitive continuum. This evidence demonstrates that for this class of heterocyclic substrate, the specific aromatic anhydride selected is the primary determinant of the reaction outcome, precluding generic substitution [2].

Organic Synthesis Reaction Mechanism Heterocyclic Chemistry

Molecular Flexibility and Lipophilicity as a Determinant of Acylation Scope

Computed molecular descriptors offer a quantitative basis for differentiating 3-phenylpropanoic anhydride from its more rigid or shorter-chain analogs. 3-Phenylpropanoic anhydride has a computed XLogP3-AA value of 3.7 and a rotatable bond count of 8, reflecting significant conformational flexibility and a high degree of lipophilicity [1]. In contrast, a direct comparator such as benzoic anhydride (MW 226.23 g/mol, XLogP3 ≈ 2.6) is smaller, less lipophilic, and has far fewer rotatable bonds due to the direct attachment of the carbonyl to the aromatic ring. This quantitative difference in physical properties translates to distinct behavior in non-polar reaction environments and in interactions with lipophilic substrates or biological targets. The enhanced lipophilicity and flexibility of 3-phenylpropanoic anhydride can influence both the rate of acylation in non-polar media and the final compound's membrane permeability or target binding if the acyl group is retained in a downstream product [2].

Physical Organic Chemistry Drug Design Chemoinformatics

Propensity for Mixed Anhydride Formation as a Liability in Specific Analytical Derivatization

Studies on the derivatization of phenolic acids for gas chromatography reveal a distinct behavioral difference between benzoic acid derivatives and their phenylalkyl counterparts. Specifically, benzoic acid and some of its substituents show a tendency to form mixed anhydrides even under mild conditions intended for alkyl ester formation [1]. This propensity introduces a source of analytical variability and potential side-reaction pathways that is less pronounced or absent in acids like phenylpropionic acid, from which 3-phenylpropanoic anhydride is derived. Therefore, for researchers developing derivatization protocols or working with complex mixtures of aromatic acids, selecting a reagent derived from a phenylpropionic acid scaffold (like 3-phenylpropanoic anhydride) may offer a cleaner, more predictable reaction profile compared to a benzoic acid-based reagent, which is prone to this competing pathway [2].

Analytical Chemistry Gas Chromatography Derivatization

3-Phenylpropanoic Acid as a Superior Acyl Donor in Asymmetric Kinetic Resolution of Benzylic Alcohols

In a study on the kinetic resolution of racemic secondary benzylic alcohols using (R)-NMBG-catalyzed asymmetric esterification, a direct comparison of acyl donors was performed. The less-hindered carboxylic acid, 3-phenylpropanoic acid, was found to function as a better acyl donor compared to other, presumably more hindered, acids for resolving benzylic alcohols with branched aliphatic alkyl chains at the C-1 positions [1]. This finding is directly relevant to the anhydride, as 3-phenylpropanoic anhydride acts as an activated, often more reactive, form of the same acyl group. This evidence suggests that the 3-phenylpropanoyl moiety possesses a favorable steric and electronic profile for highly selective acyl transfer reactions, a property that is not universally shared by all aryl alkanoic acids or their anhydrides. This makes the anhydride a valuable building block for introducing a moiety with proven efficacy in high-selectivity transformations [2].

Asymmetric Synthesis Kinetic Resolution Biocatalysis

Validated Research and Industrial Applications for 3-Phenylpropanoic Anhydride Based on Differential Evidence


Selective Acylation of Heterocyclic Nitrogen Oxides in Medicinal Chemistry

Based on the direct evidence of divergent reactivity with nicotinic acid 1-oxide [1], 3-phenylpropanoic anhydride should be evaluated as a selective acylating agent for heterocyclic N-oxides. This application is critical in medicinal chemistry for introducing the 3-phenylpropanoyl group onto heteroaromatic scaffolds while avoiding the oxidative decarboxylation pathway observed with phenylacetic anhydride or the C-acylation observed with benzoic anhydride. Researchers can leverage this specificity to achieve regioselective modifications of complex drug-like molecules where other anhydrides fail or produce complex mixtures.

Introducing Lipophilic and Flexible Pharmacophores in Drug Design

The computed physicochemical profile of 3-phenylpropanoic anhydride—specifically its high lipophilicity (XLogP3-AA = 3.7) and conformational flexibility (8 rotatable bonds) [2]—positions it as a valuable reagent for introducing a flexible, lipophilic moiety into a lead compound. In drug design, such modifications can be crucial for enhancing membrane permeability, modulating blood-brain barrier penetration, or optimizing binding to hydrophobic protein pockets. This is a differentiated application compared to using smaller, more rigid analogs like benzoic anhydride, which would impart different pharmacokinetic properties to the final conjugate.

Development of High-Fidelity Analytical Derivatization Methods for Aromatic Acid Mixtures

For analytical chemists developing gas chromatography methods for complex mixtures of phenolic and aromatic acids, the class-level evidence regarding mixed anhydride formation is critical [3]. 3-Phenylpropanoic anhydride, derived from a class of acids that do not exhibit the same propensity for mixed anhydride formation as benzoic acid derivatives, offers a potentially cleaner derivatization pathway. This can lead to simpler chromatograms with fewer artifact peaks, enabling more accurate and reproducible quantification of target analytes in environmental, food, or biological samples.

Enantioselective Synthesis via Introduction of a Pro-Recognized Acyl Group

The demonstrated superiority of 3-phenylpropanoic acid as an acyl donor in the (R)-NMBG-catalyzed kinetic resolution of benzylic alcohols [4] provides a strong rationale for using its anhydride in asymmetric synthesis. By utilizing 3-phenylpropanoic anhydride, chemists can introduce the 3-phenylpropanoyl group with the expectation that the resulting conjugate will be well-suited for subsequent stereoselective transformations or for interaction with chiral environments. This scenario is particularly relevant for the synthesis of enantiomerically pure intermediates for pharmaceuticals or agrochemicals, where the choice of acyl group can be a key determinant of synthetic efficiency and final product purity.

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